
4'-Methyl-1,2,3,4-tetrahydro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16 It is a derivative of biphenyl, where one of the phenyl rings is partially hydrogenated and substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl typically involves the hydrogenation of 4’-Methyl-1,1’-biphenyl. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl can be scaled up using continuous flow reactors. The process involves the same hydrogenation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst like FeCl3.
Major Products:
Oxidation: Formation of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl-4-one.
Reduction: Formation of fully hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl.
科学的研究の応用
4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. For example, it may inhibit the activity of certain enzymes by acting as a competitive inhibitor, thereby affecting metabolic pathways.
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core scaffold.
1-Methyl-1,2,3,4-tetrahydronaphthalene: Similar in having a tetrahydro structure but differs in the arrangement of the aromatic rings.
1-Methyl-1,2,3,4-tetrahydro-β-carboline: Another compound with a tetrahydro structure but with a different heterocyclic system.
Uniqueness: 4’-Methyl-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and the presence of both aromatic and partially hydrogenated rings
特性
CAS番号 |
112176-17-7 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
1-cyclohex-2-en-1-yl-4-methylbenzene |
InChI |
InChI=1S/C13H16/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3 |
InChIキー |
AGBAFFDLDNCVGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


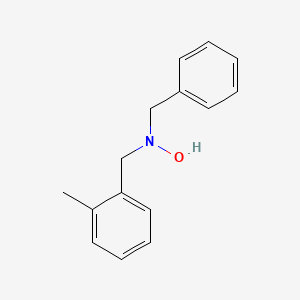
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
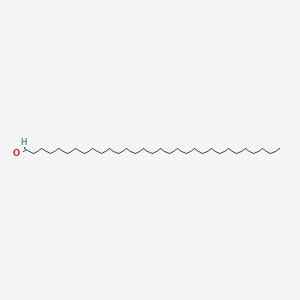

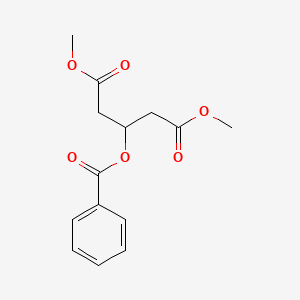
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
![[(5-Cyanofuran-2-yl)methylidene]propanedinitrile](/img/structure/B14306150.png)
acetic acid](/img/structure/B14306158.png)
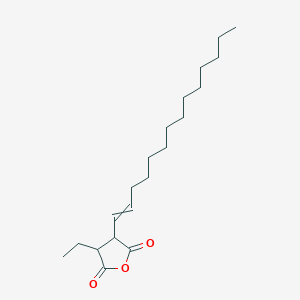

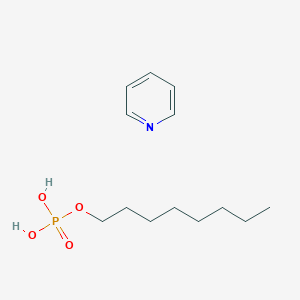
![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
